molecular formula C20H24N4O3 B7536005 4-(carbamoylamino)-N-[1-(2-methoxyphenyl)piperidin-4-yl]benzamide

4-(carbamoylamino)-N-[1-(2-methoxyphenyl)piperidin-4-yl]benzamide

Cat. No. B7536005
M. Wt: 368.4 g/mol
InChI Key: POVGSQFTUMDYMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(carbamoylamino)-N-[1-(2-methoxyphenyl)piperidin-4-yl]benzamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known as TAK-659 and is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK is a key enzyme involved in the signaling pathways of B cells and is a target for the treatment of various diseases, including cancer and autoimmune disorders.

Mechanism of Action

The mechanism of action of TAK-659 involves the selective inhibition of BTK, which is a key enzyme involved in the signaling pathways of B cells. BTK is essential for the survival and proliferation of B cells, and its inhibition leads to the suppression of B cell activation and proliferation. This, in turn, leads to the suppression of the immune response, making TAK-659 a potential candidate for the treatment of autoimmune disorders.
Biochemical and Physiological Effects
TAK-659 has been shown to have several biochemical and physiological effects. It has been shown to inhibit the activation and proliferation of B cells, reduce the production of inflammatory cytokines, and enhance the efficacy of chemotherapy drugs. TAK-659 has also been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life.

Advantages and Limitations for Lab Experiments

The advantages of using TAK-659 in lab experiments include its high selectivity for BTK, its favorable pharmacokinetic profile, and its potential applications in the treatment of various diseases. However, there are also some limitations to using TAK-659 in lab experiments. These include its high cost, limited availability, and the need for specialized equipment and expertise to handle the compound safely.

Future Directions

There are several future directions for the research and development of TAK-659. These include the optimization of the synthesis method to increase the yield and purity of the compound, the identification of new potential applications for the compound, and the development of new analogs with improved pharmacokinetic and pharmacodynamic properties. Further research is also needed to fully understand the mechanism of action of TAK-659 and its potential applications in the treatment of various diseases.
Conclusion
In conclusion, TAK-659 is a promising compound with potential applications in scientific research and the treatment of various diseases. Its selective inhibition of BTK makes it a promising candidate for the treatment of cancer and autoimmune disorders. The synthesis method of TAK-659 has been optimized to produce high yields of the compound with high purity. However, there are also some limitations to using TAK-659 in lab experiments, including its high cost and limited availability. Further research is needed to fully understand the potential applications of TAK-659 and to develop new analogs with improved properties.

Synthesis Methods

The synthesis of TAK-659 involves several steps, starting with the reaction of 4-aminobenzamide with 1-(2-methoxyphenyl)piperidin-4-yl)ethanone to form the intermediate compound. This intermediate is then reacted with phosgene and ammonia to form the final product, TAK-659. The synthesis method has been optimized to produce high yields of the compound with high purity.

Scientific Research Applications

TAK-659 has been extensively studied for its potential applications in scientific research. Its selective inhibition of BTK makes it a promising candidate for the treatment of various diseases, including cancer and autoimmune disorders. TAK-659 has been shown to inhibit the growth of cancer cells and enhance the efficacy of chemotherapy drugs. It has also been shown to reduce the production of inflammatory cytokines and improve the symptoms of autoimmune disorders.

properties

IUPAC Name

4-(carbamoylamino)-N-[1-(2-methoxyphenyl)piperidin-4-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N4O3/c1-27-18-5-3-2-4-17(18)24-12-10-16(11-13-24)22-19(25)14-6-8-15(9-7-14)23-20(21)26/h2-9,16H,10-13H2,1H3,(H,22,25)(H3,21,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POVGSQFTUMDYMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCC(CC2)NC(=O)C3=CC=C(C=C3)NC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(carbamoylamino)-N-[1-(2-methoxyphenyl)piperidin-4-yl]benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.